An In-depth Technical Guide to the Physical Properties of 1,4-Dimethoxy-2-fluorobenzene
An In-depth Technical Guide to the Physical Properties of 1,4-Dimethoxy-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 1,4-Dimethoxy-2-fluorobenzene in Modern Chemistry
1,4-Dimethoxy-2-fluorobenzene is a substituted aromatic ether that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its utility as a versatile building block stems from the unique interplay of its constituent functional groups: two electron-donating methoxy groups and a strongly electronegative fluorine atom. This specific arrangement on the benzene ring imparts a distinct set of physical and chemical properties that researchers can strategically leverage in the synthesis of more complex molecules.[1][2]
In drug discovery, the incorporation of fluorine into a lead compound is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The methoxy groups, on the other hand, can influence solubility and participate in hydrogen bonding, which is critical for molecular recognition at biological targets. Understanding the fundamental physical properties of 1,4-Dimethoxy-2-fluorobenzene is, therefore, a prerequisite for its effective application. This guide provides a comprehensive overview of these properties, the methodologies for their determination, and the underlying chemical principles that govern them, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties at a Glance
The essential physical and chemical characteristics of 1,4-Dimethoxy-2-fluorobenzene are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental settings, from reaction work-ups to formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉FO₂ | [5] |
| Molecular Weight | 156.16 g/mol | [6] |
| Appearance | White to off-white crystalline solid or low melting solid. | [7] |
| Melting Point | 23-26 °C | [5][7] |
| Boiling Point | 119-121 °C at 40 mmHg; 198 °C at 760 mmHg | [5][7] |
| Density | Approximately 1.102 g/cm³ | [7] |
| Refractive Index (n_D²⁰) | 1.5020 - 1.5070 | [5] |
| Solubility | Insoluble in water; Soluble in many organic solvents. | [2][7] |
| Flash Point | 80 °C | [7] |
| CAS Number | 82830-49-7 | [5][8] |
Structural and Spectroscopic Characterization
The physical properties of 1,4-Dimethoxy-2-fluorobenzene are a direct consequence of its molecular structure. The benzene ring is substituted with two methoxy groups at positions 1 and 4, and a fluorine atom at position 2. This substitution pattern breaks the symmetry of a simple 1,4-disubstituted benzene, leading to a unique spectroscopic fingerprint. While a dedicated, publicly available crystal structure for this specific compound is not readily found, analysis of closely related dimethoxybenzene derivatives suggests a largely planar phenyl ring.[9]
Spectroscopic techniques are indispensable for confirming the identity and purity of 1,4-Dimethoxy-2-fluorobenzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and will likely appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). The two methoxy groups, being in different chemical environments, may also exhibit slightly different chemical shifts, appearing as two singlets (each integrating to 3H) in the upfield region (around 3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will reflect the eight unique carbon atoms in the molecule. The carbon atoms attached to the electronegative oxygen and fluorine atoms will be significantly deshielded. Carbon-fluorine coupling will also be observable, providing further structural confirmation.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations for the ether linkages (typically in the 1200-1000 cm⁻¹ region) and C-F stretching vibrations (around 1250-1000 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 156.16. The fragmentation pattern will likely involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃).
Experimental Determination of Key Physical Properties
A rigorous understanding of a compound's physical properties necessitates robust experimental determination. The following sections detail the standard methodologies for measuring the key physical parameters of 1,4-Dimethoxy-2-fluorobenzene, providing both the procedural steps and the scientific rationale.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range, typically less than 1°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[10][11][12]
Causality and Experimental Choice: The low melting point of 1,4-Dimethoxy-2-fluorobenzene (23-26 °C) means it can exist as a solid or a liquid at or near ambient laboratory temperatures. A capillary melting point method using a calibrated digital melting point apparatus is the preferred technique for its accuracy and small sample requirement.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid on a clean, dry watch glass.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the sample to collect a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For a precise measurement, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][13] Since the boiling point of 1,4-Dimethoxy-2-fluorobenzene is often reported under reduced pressure, understanding how to perform this measurement is crucial.
Causality and Experimental Choice: Distillation is the most accurate method for determining the boiling point of a liquid, but it requires a significant amount of material. For a small-scale determination, a micro-boiling point method using a Thiele tube or a digital melting point apparatus with a boiling point tube is more appropriate. The boiling point is pressure-dependent; therefore, measurements at pressures other than atmospheric pressure must be reported with the corresponding pressure.[14]
Step-by-Step Protocol (Micro Method):
-
Sample Preparation: Place a few drops of the liquid sample into a small test tube or a boiling point tube.
-
Capillary Inversion: Seal one end of a capillary tube. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Assembly: Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) or place it in the heating block of a melting point apparatus.
-
Observation: Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous.
-
Recording under Reduced Pressure: If using a vacuum, the apparatus is connected to a vacuum pump and a manometer. The pressure is stabilized at the desired value, and then heating commences. The temperature and pressure are recorded.
Caption: Workflow for Micro-Boiling Point Determination.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.[15][16]
Causality and Experimental Choice: An Abbe refractometer is the standard instrument for measuring the refractive index of liquids with high precision. It measures the critical angle of total internal reflection at the interface between the sample and a prism of known refractive index. Because the refractive index is temperature-dependent, a temperature-controlled instrument or a temperature correction is necessary for accurate and reproducible results.[17][18][19]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.
-
Sample Application: Open the prism assembly of the refractometer. Place a few drops of the liquid sample onto the surface of the lower prism.
-
Prism Closure: Close the prism assembly gently to spread the liquid into a thin film.
-
Measurement: Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading and Temperature: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.
-
Temperature Correction: If the measurement was not performed at the standard temperature (usually 20 °C), apply a temperature correction. A common approximation for many organic liquids is to add or subtract 0.00045 for every degree Celsius above or below the standard temperature, respectively.[17]
Caption: Workflow for Refractive Index Measurement.
Solubility Determination
Solubility is a qualitative property that provides valuable information about the polarity and functional groups present in a molecule. The principle of "like dissolves like" is a useful guideline.[20][21]
Causality and Experimental Choice: 1,4-Dimethoxy-2-fluorobenzene is a relatively nonpolar molecule due to its benzene ring and ether groups, although the fluorine atom adds some polarity. Its insolubility in a polar solvent like water is expected. A systematic approach using a range of solvents with varying polarities and pH can provide a comprehensive solubility profile.[22]
Step-by-Step Protocol:
-
Sample Preparation: In a series of small test tubes, place approximately 20-30 mg of the solid sample or 2-3 drops of the liquid sample.
-
Solvent Addition: To each test tube, add approximately 1 mL of a different solvent. A standard set of solvents includes:
-
Water (polar, protic)
-
5% Aqueous HCl (acidic)
-
5% Aqueous NaOH (basic)
-
5% Aqueous NaHCO₃ (weakly basic)
-
Hexane or Toluene (nonpolar)
-
Ethanol or Acetone (polar, aprotic)
-
-
Observation: Agitate each test tube vigorously for about 30 seconds. Observe whether the compound dissolves completely, partially, or not at all.
-
Interpretation:
-
Insoluble in water: Confirms the nonpolar character.
-
Insoluble in 5% HCl: Indicates the absence of a basic group (like an amine).
-
Insoluble in 5% NaOH and 5% NaHCO₃: Indicates the absence of an acidic group (like a carboxylic acid or a phenol).
-
Soluble in nonpolar solvents (hexane/toluene): Confirms the predominantly nonpolar nature of the molecule.
-
Soluble in moderately polar organic solvents (ethanol/acetone): Expected for many organic compounds.
-
Caption: Systematic Workflow for Solubility Testing.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1,4-Dimethoxy-2-fluorobenzene.
-
Hazards: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5]
-
Handling: Always handle this chemical in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[2]
Conclusion
The physical properties of 1,4-Dimethoxy-2-fluorobenzene, governed by the electronic and steric effects of its fluoro and dimethoxy substituents, define its utility as a key intermediate in synthetic chemistry. A thorough understanding and accurate experimental determination of its melting point, boiling point, refractive index, and solubility are fundamental to its successful application in the development of novel pharmaceuticals and other advanced materials. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their scientific endeavors with this valuable compound.
References
-
Rudolph Research Analytical. (n.d.). Refractometer Temperature Correction & Control. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Refractive Index Theory. Chemistry Online @ UTSC. Retrieved from [Link]
-
Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]
-
Omni Calculator. (2025). Refractive Index Correction Calculator. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Purdue University. (n.d.). 14.6 Boiling Water at Reduced Pressure. Chemistry LibreTexts. Retrieved from [Link]
-
Meredith College. (2025). 10: Refractive Index. Chemistry LibreTexts. Retrieved from [Link]
-
MISCO. (n.d.). Temperature Compensation in Refractometers FAQ. Retrieved from [Link]
-
BCIT. (n.d.). DHT08 Boiling Under Reduced Pressure. BCIT Commons. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
IBChem. (n.d.). Melting point depression. Retrieved from [Link]
-
Wikipedia. (n.d.). Melting-point depression. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Boiling point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory. Retrieved from [Link]
-
Cranwell, P. B., Harwood, L. M., & Moody, C. J. (2017). Experimental Organic Chemistry (3rd ed.). Wiley. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]
-
Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Retrieved from [Link]
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Fessenden, R. J., & Fessenden, J. S. (1998). Organic Experiments. Brooks/Cole Publishing Company. Retrieved from [Link]
-
LookChem. (n.d.). 1,4-Dimethoxy-2-fluorobenzene. Retrieved from [Link]
-
Norris, J. F. (1924). Experimental Organic Chemistry. McGraw-Hill. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]
-
American Chemical Society. (2026). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dimethoxybenzene. PubChem. Retrieved from [Link]
Sources
- 1. Boiling point - Wikipedia [en.wikipedia.org]
- 2. 2-Fluoro-1,4-dimethoxybenzene, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. mnh20.wordpress.com [mnh20.wordpress.com]
- 5. 82830-49-7 Cas No. | 1,4-Dimethoxy-2-fluorobenzene | Apollo [store.apolloscientific.co.uk]
- 6. 2-Fluoro-1,4-dimethoxybenzene | 82830-49-7 | TCI AMERICA [tcichemicals.com]
- 7. 1,4-Dimethoxy-2-fluorobenzene|lookchem [lookchem.com]
- 8. 1,4-DIMETHOXY-2-FLUOROBENZENE - Safety Data Sheet [chemicalbook.com]
- 9. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. calculator.academy [calculator.academy]
- 19. misco.com [misco.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 22. Chemistry Online @ UTSC [utsc.utoronto.ca]
(Image: 1,4-Dimethoxybenzene reacts with Selectfluor® in an acetonitrile solvent to yield 1,4-Dimethoxy-2-fluorobenzene and the Selectfluor® byproduct.)